molecular formula C15H19BrN2O3 B14028502 tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate

tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate

Cat. No.: B14028502
M. Wt: 355.23 g/mol
InChI Key: NGVJKQXQGQELFB-UHFFFAOYSA-N
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Description

tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate is a chemical compound with a complex structure that includes a brominated isoindolinone core

Preparation Methods

The synthesis of tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The brominated isoindolinone core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C15H19BrN2O3

Molecular Weight

355.23 g/mol

IUPAC Name

tert-butyl N-[(6-bromo-1-oxo-2,3-dihydroisoindol-4-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18(4)8-9-5-10(16)6-11-12(9)7-17-13(11)19/h5-6H,7-8H2,1-4H3,(H,17,19)

InChI Key

NGVJKQXQGQELFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C2CNC(=O)C2=CC(=C1)Br

Origin of Product

United States

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